molecular formula C29H32N2O5 B1517319 Boc-D-Gln(Trt)-OH CAS No. 210750-95-1

Boc-D-Gln(Trt)-OH

Cat. No. B1517319
CAS RN: 210750-95-1
M. Wt: 488.6 g/mol
InChI Key: YEXNCDUSVVLUFM-XMMPIXPASA-N
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Description

Boc-D-Gln(Trt)-OH, also known as N-alpha-Boc-N-delta-trityl-D-glutamine, is a glutamine derivative often utilized in Boc Solid Phase Peptide Synthesis (SPPS) . The trityl protecting group improves the solubility of the Boc-D-glutamine derivative . It also protects the amide group from dehydration when the derivative is activated with dicarbodiimide .


Synthesis Analysis

The synthesis of this compound involves the use of a trityl protecting group to improve the solubility of the Boc-D-glutamine derivative . This group also protects the amide group from dehydration when the derivative is activated with dicarbodiimide . When the Boc group is removed for the next coupling, the trityl group is also removed .


Molecular Structure Analysis

The molecular formula of this compound is C29H32N2O5 . It has a molecular weight of 488.6 g/mol . The InChIKey of this compound is YEXNCDUSVVLUFM-XMMPIXPASA-N . The molecule contains a total of 70 bond(s), including 38 non-H bond(s), 21 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), and 18 aromatic bond(s) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 488.6 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 11 rotatable bonds . The exact mass and monoisotopic mass of this compound are both 488.23112213 g/mol . The topological polar surface area is 105 Ų .

Scientific Research Applications

Advanced Material Synthesis and Modification

Compounds similar to Boc-D-Gln(Trt)-OH are often used in the synthesis and functionalization of advanced materials. For instance, graphene-like two-dimensional layered nanomaterials have garnered attention for their applications in biosensors and nanomedicine, benefiting from their remarkable biocompatibility and ease of functionalization (Yang et al., 2015). These materials' synthesis often involves complex organic molecules for doping, functionalizing, or modifying surface properties to enhance their biological applications.

Electrochemical Applications

The development of boron-doped diamond electrodes highlights the importance of specific chemical modifications in creating materials with enhanced electrochemical properties. Such electrodes have shown improved cleavage yield and reduced adsorption for peptides, suggesting the critical role of chemical modifications in advancing electrochemical applications (Roeser et al., 2013).

Photocatalysis and Environmental Remediation

Boron and sulfur co-doping into graphitic carbon nitride frameworks, similar in conceptual methodology to the functionalization that might be undertaken with compounds like this compound, have been demonstrated to significantly enhance photocatalytic activity for hydrogen generation from water under visible light (Babu et al., 2018). This example illustrates the potential of chemical modifications in improving the efficiency of materials for environmental applications.

Boron Neutron Capture Therapy (BNCT)

In the medical field, boron-containing compounds are pivotal in BNCT, a cancer treatment method that relies on the nuclear capture and fission reactions of boron-10 when irradiated with neutrons. Research in this area focuses on developing new boron delivery agents that can more effectively target tumor cells, highlighting the ongoing need for advanced chemical synthesis techniques (Barth et al., 2012).

Future Directions

The future directions of Boc-D-Gln(Trt)-OH could involve its continued use in Boc SPPS . The trityl protecting group could continue to be used to improve the solubility of the Boc-D-glutamine derivative and protect the amide group from dehydration . Future research could also explore other potential applications of this compound.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNCDUSVVLUFM-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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